molecular formula C12H16N2O B15274183 4-(Cyclopentylamino)benzamide

4-(Cyclopentylamino)benzamide

Cat. No.: B15274183
M. Wt: 204.27 g/mol
InChI Key: IQQILOBSWPXQQS-UHFFFAOYSA-N
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Description

4-(Cyclopentylamino)benzamide is an organic compound with the molecular formula C12H16N2O. It is a derivative of benzamide, where the amine group is substituted with a cyclopentylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylamino)benzamide typically involves the condensation of benzoic acid derivatives with cyclopentylamine. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods: Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method using diatomite earth@IL/ZrCl4 under ultrasonic irradiation is gaining traction due to its efficiency and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopentylamino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols .

Scientific Research Applications

4-(Cyclopentylamino)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclopentylamino)benzamide involves its interaction with specific molecular targets. For instance, as a beta-blocker analog, it may inhibit the action of certain neurotransmitters, leading to a decrease in blood pressure. The compound may also interact with various enzymes and receptors, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Uniqueness: 4-(Cyclopentylamino)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its potential as a beta-blocker analog and its efficient synthesis method make it a compound of significant interest in both research and industrial applications .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-(cyclopentylamino)benzamide

InChI

InChI=1S/C12H16N2O/c13-12(15)9-5-7-11(8-6-9)14-10-3-1-2-4-10/h5-8,10,14H,1-4H2,(H2,13,15)

InChI Key

IQQILOBSWPXQQS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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